molecular formula C10H8ClNO2S B3075369 3-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione CAS No. 103027-70-9

3-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No. B3075369
CAS RN: 103027-70-9
M. Wt: 241.69 g/mol
InChI Key: SEARMTYHHPFOCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography , NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms, the lengths and types of chemical bonds, and the molecular mass.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

  • The compound has been synthesized and evaluated for its potential in treating breast cancer and inflammatory diseases. One study demonstrated its effectiveness against human breast adenocarcinoma cell lines and its non-toxic effects on human blood cells, indicating potential as a cytotoxic agent with good anti-inflammatory properties (Uwabagira & Sarojini, 2019). Additionally, derivatives of this compound were found to inhibit nitric oxide production, inducible nitric oxide synthase activity, and prostaglandin E2 generation in lipopolysaccharide-induced cells, showing promise in the treatment of inflammatory diseases (Ma et al., 2011).

Antimicrobial and Antifungal Properties

  • Research has revealed the antimicrobial activities of this compound and its derivatives against various bacteria and fungi. The synthesis of certain derivatives has been shown to produce compounds with significant antibacterial and antifungal properties, useful in combating various microbial infections (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011). Another study synthesized and characterized a novel compound with potential as an antifungal agent, providing insights into its solubility in different solvents and its pharmacologically relevant physicochemical properties (Volkova, Levshin, & Perlovich, 2020).

Corrosion Inhibition

  • Thiazolidinedione derivatives have been explored for their ability to inhibit corrosion, particularly in industrial applications. A study showed that these derivatives could act as effective inhibitors for mild steel corrosion in hydrochloric acid solution, indicating their potential utility in protecting metals from corrosive environments (Yadav, Behera, Kumar, & Yadav, 2015).

Antioxidant Properties

  • Some derivatives of this compound have been tested for their antioxidant properties, specifically their effects on superoxide anion formation and scavenging of free radicals. These findings suggest potential applications in treating diseases associated with oxidative stress (Bozdağ‐Dündar, Çoban, Ceylan-Ünlüsoy, & Ertan, 2009).

Synthesis of Novel Compounds

  • The compound's structure has been manipulated to create various derivatives with unique properties and potential applications. This includes the synthesis of novel compounds for evaluating anticancer activities and investigating their effects on human cancer cell lines, highlighting its utility in medicinal chemistry (Kaminskyy, Khyluk, Vasylenko, Zaprutko, & Lesyk, 2011).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and safe handling procedures of the compound .

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c11-8-3-1-7(2-4-8)5-12-9(13)6-15-10(12)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEARMTYHHPFOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361667
Record name 3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103027-70-9
Record name 3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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